molecular formula C13H19NO B1522758 Methyl[(2-phenyloxan-3-yl)methyl]amine CAS No. 1221724-01-1

Methyl[(2-phenyloxan-3-yl)methyl]amine

Cat. No.: B1522758
CAS No.: 1221724-01-1
M. Wt: 205.3 g/mol
InChI Key: ZXKAIBMKDZEEGN-UHFFFAOYSA-N
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Description

Methyl[(2-phenyloxan-3-yl)methyl]amine is a secondary amine featuring a methyl group and a (2-phenyloxan-3-yl)methyl substituent. The oxane (tetrahydropyran) ring at position 3 is substituted with a phenyl group at position 2, creating a hybrid aromatic-heterocyclic structure. This compound’s stereoelectronic properties are influenced by the oxane ring’s chair conformation and the electron-donating/withdrawing effects of the phenyl group.

Properties

IUPAC Name

N-methyl-1-(2-phenyloxan-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-14-10-12-8-5-9-15-13(12)11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKAIBMKDZEEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCOC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl[(2-phenyloxan-3-yl)methyl]amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of compounds known as oxamines , characterized by the presence of an oxan ring and a methylamine group. Its chemical structure is pivotal in determining its biological activity, particularly in interactions with various receptors and enzymes.

  • Receptor Interaction : this compound has been shown to interact with various receptors, including:
    • Opioid Receptors : It acts as a ligand for opioid receptors, which are critical in pain modulation and analgesic effects. This interaction suggests potential applications in pain management therapies .
    • Tyrosine Kinases : The compound may influence signaling pathways involving non-receptor tyrosine kinases, particularly ABL1, which plays a role in cell growth, survival, and apoptosis .
  • Cellular Effects : Research indicates that this compound can affect cellular processes such as:
    • Cell Migration and Adhesion : By modulating actin dynamics through phosphorylation pathways, it can enhance cell motility and adhesion, which are crucial in wound healing and cancer metastasis .
    • Apoptosis Induction : The compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound against various cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Tubulin polymerization inhibition

These findings indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, suggesting its potential utility in cancer therapy .

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of HeLa cells by inducing apoptosis through mitochondrial pathways. The study highlighted its ability to arrest the cell cycle at the G2/M phase, which is critical for cancer treatment strategies focused on cell cycle disruption .
  • Pain Management : A separate investigation into the compound's analgesic properties revealed that it could modulate pain responses via opioid receptor activation. This positions this compound as a candidate for developing new analgesics with potentially fewer side effects than traditional opioids .

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant Potential
Recent studies have indicated that compounds structurally similar to methyl[(2-phenyloxan-3-yl)methyl]amine may exhibit antidepressant properties. For instance, modifications of methylamines have been explored as serotonin reuptake transporter (SERT) inhibitors, which are crucial in the treatment of depression. The compound's ability to mimic pharmacophores found in established antidepressants suggests it could be a candidate for further research in this area .

Pharmacokinetics and Drug Design
The molecular structure of this compound allows for potential modifications that can enhance its pharmacokinetic properties. The oxetane ring, which is a part of its structure, has been highlighted for its favorable characteristics in drug discovery, including low molecular weight and high polarity . These features can contribute to improved bioavailability and efficacy of drug candidates derived from this compound.

Agricultural Chemistry Applications

Intermediate for Agrochemicals
this compound can serve as an intermediate in the synthesis of various agricultural chemicals. Its derivatives may be utilized to create herbicides or pesticides, enhancing crop protection and yield. The production processes for substituted methylamines often focus on achieving high yields and low-cost synthesis, making them attractive for agricultural applications .

Research Tool

Chemical Biology Research
The compound's unique structure makes it useful in chemical biology research. It can be employed to study enzyme interactions or as a probe in biological assays. Its ability to modify biological pathways through selective inhibition or activation of certain receptors provides a platform for exploring new therapeutic strategies.

Safety and Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in medicinal and agricultural fields. Toxicological studies have shown that related compounds may exhibit varying degrees of toxicity depending on their structural modifications. Research indicates that while some methylamines can be irritating or toxic at higher concentrations, the specific effects of this compound require further investigation to establish safe usage levels .

Case Studies

Study Focus Findings
Study on SERT inhibitorsInvestigated analogs of methylaminesFound potential antidepressant activity through SERT inhibition
Synthesis process analysisProduction of substituted methylaminesHighlighted efficient methods for agricultural chemical synthesis
Toxicological assessmentSafety profile of related compoundsIdentified irritation potential and need for careful handling

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl[(2-phenyloxan-3-yl)methyl]amine with structurally or functionally related amines, leveraging data from the provided evidence:

Methyl Diethanol Amine (MDEA)

  • Structure: Tertiary amine with two ethanol groups and one methyl group.
  • Applications : Widely used in CO₂ capture due to its amine functionality. Activated MDEA-impregnated mesoporous carbon (aMDEA-MC) achieves a CO₂ adsorption capacity of 2.63 mmol/g, combining physical and chemical adsorption mechanisms .
  • Comparison : Unlike MDEA, this compound is a secondary amine with a bulky aromatic substituent. The absence of hydroxyl groups in the target compound may reduce hydrophilicity but enhance compatibility with hydrophobic environments. Its secondary amine group could exhibit higher reactivity toward electrophiles (e.g., CO₂) compared to tertiary amines like MDEA, though steric hindrance from the oxane-phenyl moiety might offset this advantage .

Methyl(2-methylpropyl)amine

  • Structure : Secondary amine with a branched aliphatic chain (2-methylpropyl group).
  • Properties: Simpler structure with lower molecular weight (87.17 g/mol) and higher volatility compared to the target compound.
  • Comparison : The phenyloxane group in this compound introduces aromaticity and rigidity, likely increasing melting point and reducing volatility. This structural complexity may enhance binding specificity in biological systems or catalytic applications .

Melamine

  • Structure: Triazine derivative with three amino groups.
  • Applications: Used in resins, plastics, and adhesives due to high nitrogen content (66% by weight). Not directly comparable in functionality but highlights the role of nitrogen-rich compounds in material science .
  • Comparison : While both compounds contain amine groups, this compound’s single secondary amine and aromatic-heterocyclic structure limit its nitrogen content but offer tailored steric and electronic properties for specialized applications .

Quaternary Ammonium Compounds (e.g., (CH₃)₄N⁺I⁻)

  • Structure : Fully methylated ammonium salts.
  • Properties : High water solubility and stability due to permanent positive charge. Used as surfactants or disinfectants .
  • Comparison : The target compound’s secondary amine allows for protonation-deprotonation equilibria, enabling pH-dependent reactivity—a feature absent in quaternary ammonium salts. This dynamic could be advantageous in drug delivery or catalysis .

Data Table: Key Properties of Compared Compounds

Compound Amine Type Molecular Weight (g/mol) Key Applications Notable Property
This compound Secondary ~235 (estimated) Hypothetical pharmaceuticals Aromatic-heterocyclic substituent
MDEA Tertiary 119.16 CO₂ capture CO₂ adsorption: 2.63 mmol/g
Methyl(2-methylpropyl)amine Secondary 87.17 Organic synthesis Branched aliphatic structure
Melamine Primary (triazine) 126.12 Resins, plastics High nitrogen content (66 wt.%)
(CH₃)₄N⁺I⁻ Quaternary 161.04 Surfactants, disinfectants Permanent positive charge

Research Findings and Implications

  • CO₂ Capture : MDEA’s efficacy in CO₂ adsorption (2.63 mmol/g) highlights the role of amine functionality. The target compound’s secondary amine could theoretically enhance reactivity, but its bulky substituent may limit pore accessibility in adsorbent materials .
  • Pharmaceutical Potential: The phenyl group in this compound mirrors structural motifs in neurotransmitters (e.g., dopamine derivatives), suggesting possible CNS applications .
  • Synthetic Challenges : The oxane ring’s stereochemistry may complicate synthesis, necessitating advanced crystallization techniques, as seen in SHELX-refined structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl[(2-phenyloxan-3-yl)methyl]amine
Reactant of Route 2
Methyl[(2-phenyloxan-3-yl)methyl]amine

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